![molecular formula C22H16N4O4S B2421686 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide CAS No. 1396583-89-3](/img/structure/B2421686.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine, and 4-methyl-benzenesulphonylhydrazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .Scientific Research Applications
Metal Ion Sensing and Detection
The compound’s benzodioxole moiety contributes to its metal-binding properties. It has been utilized as a ligand for detecting heavy metal ions, particularly lead (Pb²⁺). By modifying electrodes with this compound, researchers have developed sensitive and selective Pb²⁺ sensors, which could find applications in environmental monitoring and industrial safety .
Structure-Based Drug Design
The crystallographic data on this compound’s structure can inform drug design efforts. Computational studies and molecular docking simulations are being conducted to identify potential binding sites and optimize its interactions with target proteins. This information could lead to the development of novel drugs based on its scaffold.
Mechanism of Action
Target of Action
The compound, also known as N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-phenyl-1,3-thiazole-4-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to downstream effects such as the induction of apoptosis in cancer cells .
Result of Action
The compound exhibits potent anticancer activity against various cancer cell lines . It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound has shown promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines .
properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-21(16-11-31-22(25-16)15-4-2-1-3-5-15)26-19-9-20(24-12-23-19)28-10-14-6-7-17-18(8-14)30-13-29-17/h1-9,11-12H,10,13H2,(H,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKGQKMARLAPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide |
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